

Technical Support Center: Large-Scale Synthesis of Contezolid Acefosamil

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Compound of Interest

Compound Name: Contezolid phosphoramidic acid

Cat. No.: B12419876

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Contezolid acefosamil.

Frequently Asked Questions (FAQs)

Q1: What is Contezolid acefosamil and why was it developed?

A1: Contezolid acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic Contezolid (CZD).^{[1][2]} CZD itself has low aqueous solubility, making it unsuitable for intravenous (IV) administration.^{[1][2][3]} CZA was developed to overcome this limitation, providing a highly water-soluble form (>200 mg/mL) suitable for both IV and oral administration.^{[1][2]} In vivo, CZA is rapidly converted to the active drug, Contezolid.^{[1][2]}

Q2: What are the main stability challenges associated with Contezolid acefosamil and its precursors?

A2: A key precursor in the development of CZA, a disodium salt of a phosphoramidate intermediate (referred to as compound 6 in some literature), showed significant instability. It was only stable in a narrow pH range of 8.5-9.0 and degraded rapidly at a pH below 8.^[1] This compound was also sensitive to moisture and temperatures of 40°C or higher in its lyophilized state, presenting significant manufacturing challenges.^[1] Contezolid acefosamil itself is more stable, particularly in aqueous solutions at a pH between 4.0 and 7.4.^[1] However, the

amorphous form of CZA can be unstable during storage.[4] A crystalline form has been developed to improve its stability, which is crucial for production, transport, and storage.[4]

Q3: What is the general synthetic strategy for Contezolid acefosamil?

A3: The synthesis involves the preparation of a key mesylate precursor from Contezolid. This is followed by the N-alkylation of a phosphoramidoisoxazole derivative, dealkylation to form a phosphoramidate intermediate, and finally, acylation to yield Contezolid acefosamil.[1]

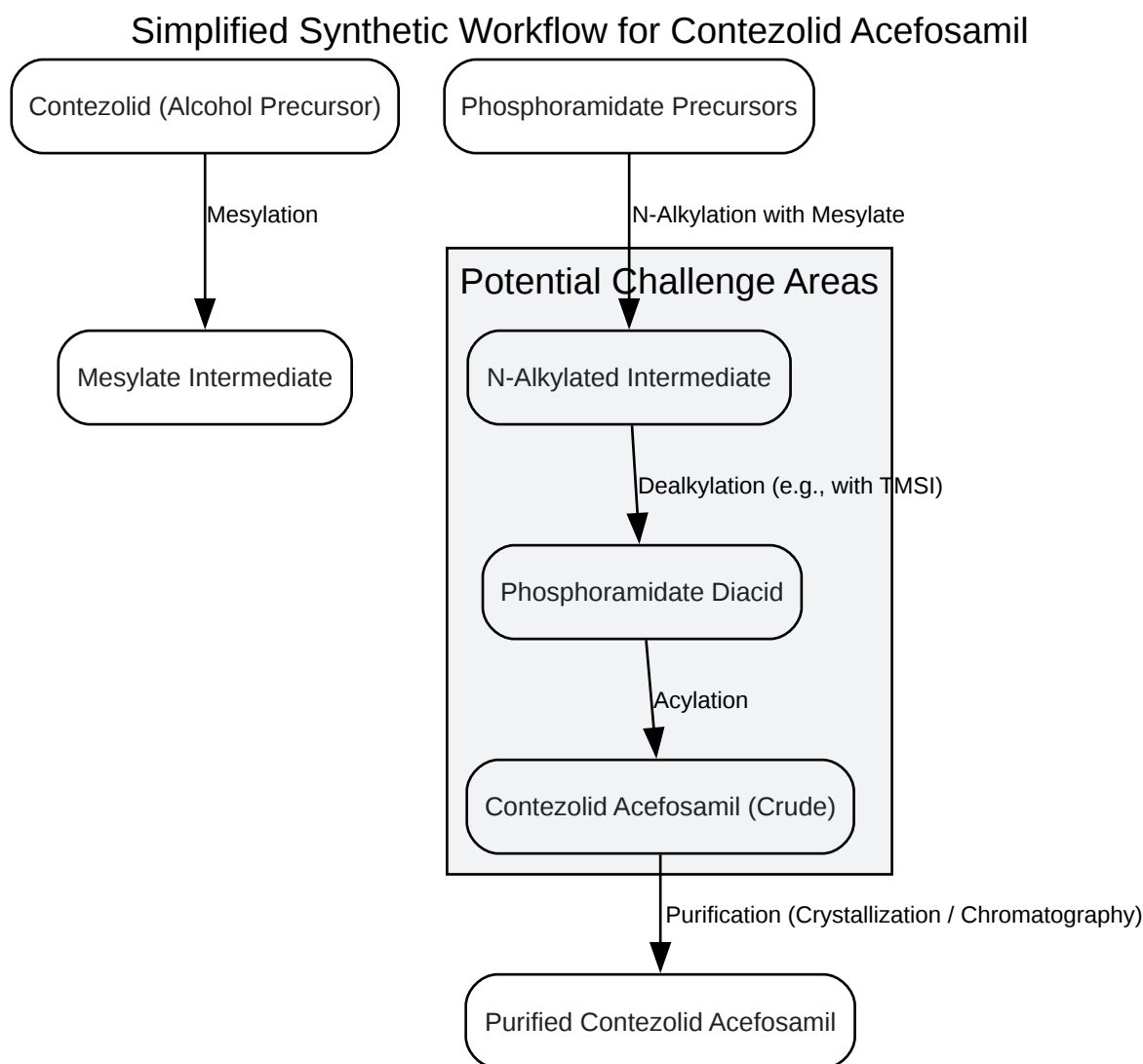
Q4: Are there any specific recommendations for the purification of Contezolid acefosamil on a large scale?

A4: For analytical purposes and for the preparation of the amorphous form, reversed-phase HPLC has been used.[1][4] For the more stable crystalline form, a process involving dissolution in a biphasic solution of an organic solvent and water, followed by the addition of an inorganic salt to induce crystallization, has been described.[4] The choice of purification strategy on a large scale will depend on the desired final form (amorphous vs. crystalline) and the impurity profile of the crude product.

Troubleshooting Guide for Large-Scale Synthesis

This guide is structured according to the key stages of the synthesis of Contezolid acefosamil.

Diagram: Synthetic Workflow of Contezolid Acefosamil



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Caption: A simplified workflow for the synthesis of Contezolid acefosamil, highlighting key transformations.

Troubleshooting Common Issues

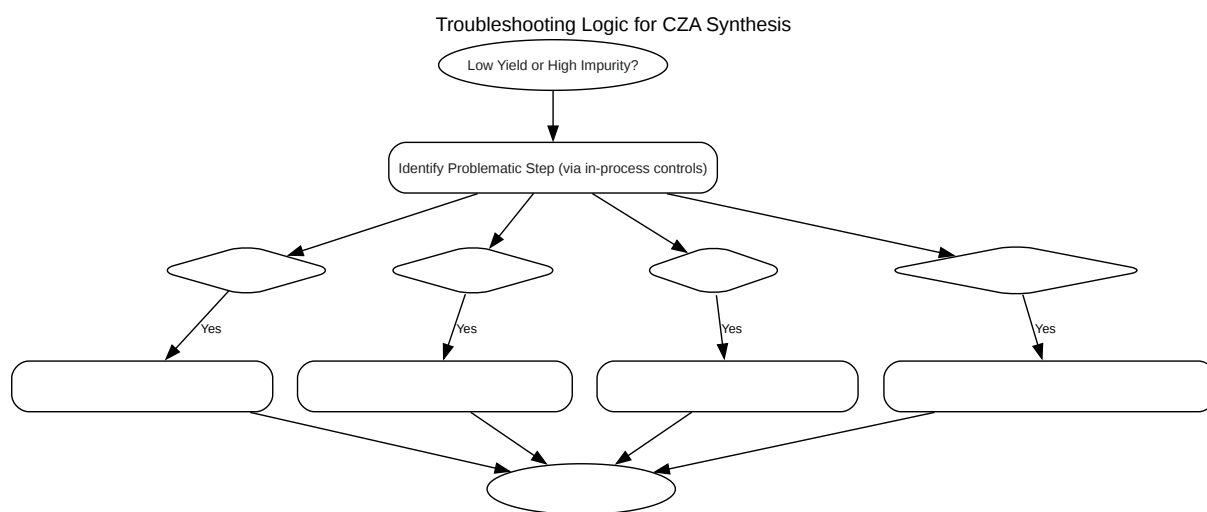
Problem	Potential Cause	Suggested Solution
Low yield in N-alkylation step	Incomplete reaction or side product formation.	Ensure anhydrous conditions and the use of a strong, non-nucleophilic base. Optimize reaction temperature and time. Monitor reaction progress by HPLC or TLC.
Incomplete dealkylation to the phosphoramidate diacid	Insufficient dealkylating agent or reaction time.	Increase the equivalents of the dealkylating agent (e.g., TMSI). Ensure the reaction goes to completion by monitoring with LC-MS. [1]
Degradation of the phosphoramidate intermediate	The phosphoramidate intermediate is sensitive to pH and temperature. [1]	Maintain strict pH control during workup and isolation. Avoid acidic conditions. Use low temperatures where possible. Consider telescoping this intermediate into the next step without isolation.
Formation of impurities during acylation	Side reactions due to the reactivity of the acylating agent.	Control the stoichiometry of the acylating agent. Optimize reaction temperature to minimize side reactions. Purify the crude product promptly after the reaction.
Difficulty in isolating the final product	High aqueous solubility of Contezolid acefosamil. [1]	For the crystalline form, utilize the described crystallization method with an organic/aqueous biphasic system and an inorganic salt. [4] For the amorphous form, lyophilization of HPLC-purified fractions is an option, though stability may be a concern. [4]

Product instability upon storage

The amorphous form of Contezolid acefosamil can be unstable.[4]

Convert the product to its more stable crystalline form.[4] Store the material under anhydrous conditions at controlled room temperature or under refrigeration.[1]

Diagram: Troubleshooting Logic



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Caption: A flowchart illustrating a logical approach to troubleshooting issues in the synthesis of Contezolid acefosamil.

Data on Stability

Table 1: Stability of Contezolid Acefosamil (CZA) and a Key Precursor

Compound	Form	Conditions	Stability	Reference
Precursor (Compound 6)	Aqueous Solution	pH < 8	Rapidly degrades to CZD	[1]
Precursor (Compound 6)	Aqueous Solution	pH 8.5 - 9.0	Relatively stable	[1]
Precursor (Compound 6)	Lyophilized Powder	Ambient air, ≥40 °C	Some degradation observed	[1]
Contezolid acefosamil	Aqueous Solution	pH 4.0 - 7.4, RT, 72h	Essentially unchanged	[1]
Contezolid acefosamil	Amorphous Powder	Room Temperature Storage	Unstable over time	[4]
Contezolid acefosamil	Crystalline Form	Room Temperature Storage	More stable than amorphous form	[4]

Experimental Protocols (Based on Discovery-Scale Synthesis)

Disclaimer: The following protocols are derived from the initial discovery literature and are intended for informational purposes. Optimization and adaptation are necessary for large-scale synthesis.

Synthesis of the Mesylate Intermediate

- Reagents: Contezolid (alcohol precursor), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1]
- Procedure: To a solution of the Contezolid precursor in DCM, add TEA followed by the dropwise addition of MsCl at a controlled temperature (e.g., 0°C). The reaction is stirred until

completion, as monitored by an appropriate analytical method (e.g., TLC or HPLC). The reaction mixture is then worked up, for instance, by washing with aqueous solutions to remove salts and excess reagents, followed by solvent evaporation to yield the mesylate.^[1]

N-Alkylation of the Phosphoramidate Precursor

- Reagents: Phosphoramidate precursor (e.g., 3-(O,O'-diethyl phosphoramido)isoxazole), Lithium tert-butoxide (LiOt-Bu), Mesylate intermediate, Tetrahydrofuran (THF).^[1]
- Procedure: The phosphoramidate precursor is dissolved in anhydrous THF and treated with LiOt-Bu. The mesylate intermediate is then added, and the reaction is stirred, possibly with heating, until completion. The crude product is obtained after an appropriate aqueous workup and extraction.^[1]

Dealkylation to the Phosphoramidate Diacid

- Reagents: N-alkylated intermediate, Trimethylsilyl iodide (TMSI), Dichloromethane (DCM).^[1]
- Procedure: The N-alkylated intermediate is dissolved in anhydrous DCM and treated with TMSI. The reaction progress is monitored closely by LC-MS until complete conversion is observed.^[1] This intermediate is often highly water-soluble and may be pH-sensitive, requiring careful handling during workup.

Acylation to Contezolid Acefosamil

- Reagents: Phosphoramidate diacid, Acylating agent (e.g., acetic anhydride or acetyl chloride), Base (if necessary).
- Procedure: The crude phosphoramidate diacid is acylated under controlled conditions. The specific reagents and conditions for this step are not detailed in the provided literature but would typically involve reacting the phosphoramidate with a suitable acetylating agent in the presence of a base to neutralize any acid generated.

Purification by Crystallization

- Reagents: Crude Contezolid acefosamil, Organic solvent (e.g., acetonitrile, ethanol), Water, Inorganic salt (e.g., sodium chloride).^[4]

- Procedure: The crude product is dissolved in a mixture of an organic solvent and water. An inorganic salt is added to the solution to decrease the solubility of the product, inducing crystallization. The resulting crystals are then isolated by filtration, washed, and dried.[4]

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